![molecular formula C11H10LiN3O2 B2932063 Lithium 3-cyclobutyl-3H-imidazo[4,5-b]pyridine-2-carboxylate CAS No. 2197052-99-4](/img/structure/B2932063.png)

Lithium 3-cyclobutyl-3H-imidazo[4,5-b]pyridine-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Lithium 3-cyclobutyl-3H-imidazo[4,5-b]pyridine-2-carboxylate is a chemical compound with the formula C11H10LiN3O2 and a molecular weight of 223.16 . It is used for research and development purposes .

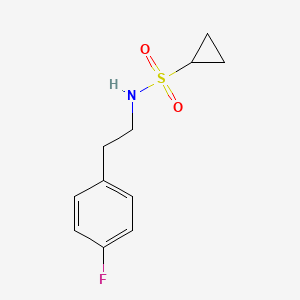

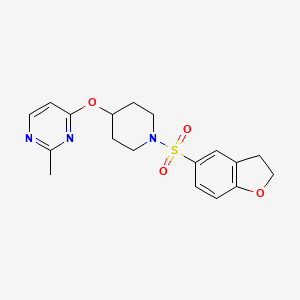

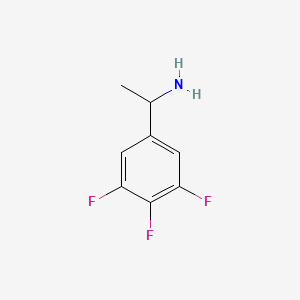

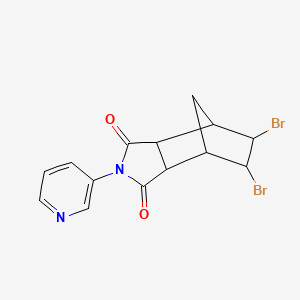

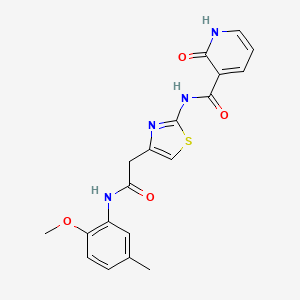

Molecular Structure Analysis

The molecular structure of Lithium 3-cyclobutyl-3H-imidazo[4,5-b]pyridine-2-carboxylate is based on the fused imidazo[4,5-b]pyridine heterocyclic ring system . Detailed structural analysis based on NMR spectroscopic data, mass spectrometry, and XRD single crystal studies would provide more insights .Aplicaciones Científicas De Investigación

Antimicrobial Research

This compound has been explored for its potential in creating new derivatives with antimicrobial properties. The alkylation reactions of imidazo pyridine derivatives are crucial pathways in synthesizing compounds that could serve as the basis for new antimicrobial agents .

Organic Synthesis

The rapid construction of the imidazo[4,5-b]pyridine skeleton from simpler precursors is an area of interest. This compound can be used in one-pot reaction conditions to investigate the substrate scope for a range of primary amines and aldehydes .

Cancer Research

In the context of cancer, excessive angiogenesis is essential for the growth of tumor cells, especially in the late stages. Derivatives of imidazo[4,5-b]pyridine, such as Lithium 3-cyclobutyl-3H-imidazo[4,5-b]pyridine-2-carboxylate, are being studied for their potential to inhibit this process .

Chemical Safety and Handling

The compound’s safety data sheet provides detailed information on handling, storage, and first-aid measures, which is essential for researchers working with this substance in various scientific applications .

Chemical Synthesis and Procurement

This compound is available for bulk custom synthesis, sourcing, and procurement, indicating its utility in large-scale chemical synthesis and research applications .

Research and Development Tool

As a high-quality product with a unique blend of properties, this compound is a valuable asset in various research and development applications, particularly in the fields of chemistry and materials science .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds, such as imidazo[4,5-b]pyridines, have been known to inhibit proteins like matrix metalloproteinase-2, rna-dependent rna polymerase, hepatocyte growth factor receptor (c-met), serine/threonine-protein kinase, or cell division cycle 25 phosphatases .

Mode of Action

It’s known that the reaction led to effects on two positions: the nitrogen at position 3 (n 3) and at position 4 (n 4) .

Biochemical Pathways

Similar compounds have been shown to activate nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .

Result of Action

Similar compounds have been known to have effects on various cellular processes, including cell growth and division .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other molecules can affect the action of similar compounds .

Propiedades

IUPAC Name |

lithium;3-cyclobutylimidazo[4,5-b]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2.Li/c15-11(16)10-13-8-5-2-6-12-9(8)14(10)7-3-1-4-7;/h2,5-7H,1,3-4H2,(H,15,16);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIOLWALGDWSALU-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1CC(C1)N2C3=C(C=CC=N3)N=C2C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10LiN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium 3-cyclobutyl-3H-imidazo[4,5-b]pyridine-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-(2,3,3a,4,5,6-hexahydro-1H-cyclopenta[b]pyrrol-6a-ylmethyl)carbamate;2,2,2-trifluoroacetic acid](/img/structure/B2931980.png)

![2,2-Dimethyl-1-[4-[(4-prop-2-ynylpiperazin-1-yl)methyl]piperidin-1-yl]propan-1-one](/img/structure/B2931985.png)

![3-chloro-N-[(2-chloropyridin-4-yl)sulfonyl]-4-methylbenzamide](/img/structure/B2931991.png)

![Ethyl 4-(2-((2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2931995.png)

![3-[(5E)-5-[(2-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2931996.png)

![1-(3,5-difluorophenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2931999.png)